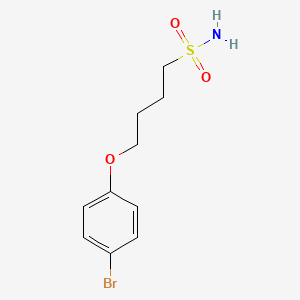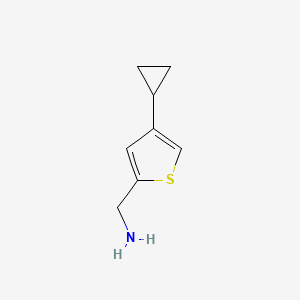
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinopyridine-dihydrochloride with acrylonitrile in the presence of an alkali metal alkoxide, such as sodium ethoxide, in an aliphatic alcohol like ethanol. The reaction is carried out at temperatures ranging from 25°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent like acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloro-1H-pyrazol-1-yl)pyridine: Similar in structure but contains a chloro group instead of an amino group.
2-(3-Amino-1H-pyrazol-1-yl)acetic acid: Contains an acetic acid moiety instead of a propylpropanamide group.
(Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring fused to the pyrazole ring.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific functional groups and structural configuration
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(3-aminopyrazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7(2)13-6-4-8(10)12-13/h4,6-7H,3,5H2,1-2H3,(H2,10,12)(H,11,14) |
InChI-Schlüssel |
MOWDZSZAYGYAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(C)N1C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


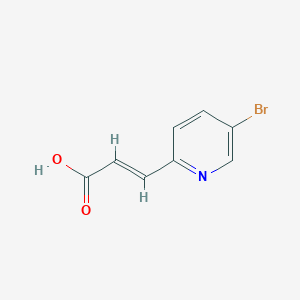
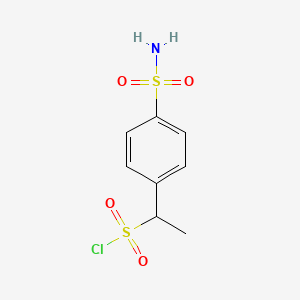



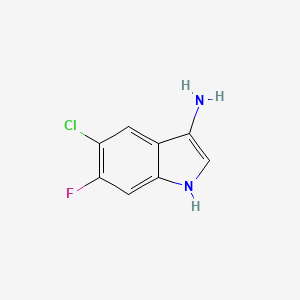

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

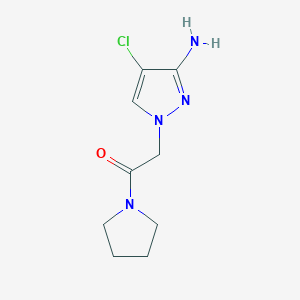

![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
